2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a thiadiazole ring fused to a quinazolinone core, with a chloromethylphenoxyethyl substituent. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring and the chloromethylphenoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and thiadiazole-containing molecules. These compounds share structural similarities but may differ in their substituents and overall biological activities.
Uniqueness
What sets 2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one apart is its unique combination of a quinazolinone core with a thiadiazole ring and a chloromethylphenoxyethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[1-(2-chloro-5-methylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-10-7-8-13(19)15(9-10)24-11(2)16-21-22-17(23)12-5-3-4-6-14(12)20-18(22)25-16/h3-9,11H,1-2H3 |
InChI Key |
AAPVZAQPAYHGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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